1-(5-Fluoro-2-propoxyphenyl)ethanone
Overview
Description
Preparation Methods
The synthesis of 1-(5-Fluoro-2-propoxyphenyl)ethanone can be achieved through several routes. One common method involves the reaction of 5-fluoro-2-propoxybenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure high yield and purity. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-(5-Fluoro-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
1-(5-Fluoro-2-propoxyphenyl)ethanone has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-propoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in electrophilic aromatic substitution reactions, which are crucial for its biological activity . The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-(5-Fluoro-2-propoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-iodophenyl)ethanone: This compound has a similar structure but with an iodine atom instead of a propoxy group, leading to different reactivity and applications.
1-(5-Fluoro-2-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-(5-fluoro-2-propoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGXXYYWKBCXCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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